Dimorphoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

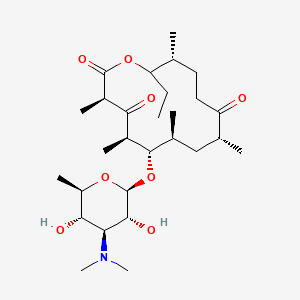

Dimorphoside A is a natural product found in Anthoplexaura dimorpha with data available.

Scientific Research Applications

1. Anticancer Potential

Dimorphoside A and its derivatives, such as 3,3′-Diindolylmethane (DIM), have been explored for their potent anticancer activities. Studies have shown that DIM derivatives can exhibit higher potency than the parent compound in inhibiting cancer cell migration and inducing apoptosis in cancer cells. This is partly attributed to the down-regulation of nuclear factor κB (NF-κB p65), which plays a crucial role in apoptosis (Kandekar et al., 2013).

2. Cardioprotective Effects

Research on DIM has also uncovered its potential in protecting against cardiac hypertrophy. It has been observed to reduce cardiac hypertrophy and fibrosis by activating the 5′-adenosine monophosphate-activated protein kinase-α2 (AMPKα2) and inhibiting the mammalian target of the rapamycin (mTOR) signaling pathway. This indicates DIM's significant role in improving left ventricular function and overall cardiac health (Zong et al., 2013).

3. Implications in Toll-like Receptor Response

Dimannoside and hexamannoside phosphatidyl-myo-inositol mannosides, including DIM, have shown to activate primary macrophages to secrete TNF-α through Toll-like receptor 2 (TLR2), irrespective of their acylation pattern. This suggests a significant role for DIM in innate immunity, signaling through the adaptor MyD88 (Gilleron et al., 2003).

4. Potential in Oncology

DIM has been identified as a clinical candidate in oncology, especially for treating brain tumors or CNS metastasis. Its efficacy in inhibiting proliferation in tumor cell lines and rat xenograft models points to its broad application range in cancer treatment (Beaufils et al., 2017).

properties

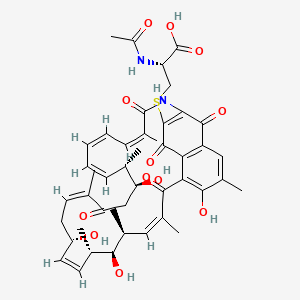

CAS RN |

108179-46-0 |

|---|---|

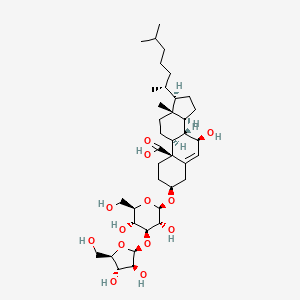

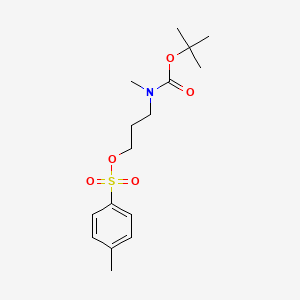

Molecular Formula |

C38H62O13 |

Molecular Weight |

726.901 |

IUPAC Name |

(3S,7R,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |

InChI |

InChI=1S/C38H62O13/c1-18(2)6-5-7-19(3)22-8-9-23-28-24(11-12-37(22,23)4)38(36(46)47)13-10-21(14-20(38)15-25(28)41)48-35-32(45)33(30(43)27(17-40)50-35)51-34-31(44)29(42)26(16-39)49-34/h15,18-19,21-35,39-45H,5-14,16-17H2,1-4H3,(H,46,47)/t19-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35-,37-,38-/m1/s1 |

InChI Key |

CVXPRXYPQSAZGH-TYXJUXJVSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(O6)CO)O)O)O)C(=O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)